molecular formula C22H17N3 B14797439 2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile

2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile

Cat. No.: B14797439
M. Wt: 323.4 g/mol
InChI Key: CRWHRAZKQYDHRJ-UHFFFAOYSA-N
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Description

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as medicine, agriculture, and technology due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 2-aminobenzonitrile. This reaction is usually carried out in the presence of a suitable solvent like ethanol under reflux conditions . The reaction proceeds through the formation of a Schiff base, which is a common method for synthesizing compounds containing azomethine functional groups .

Industrial Production Methods

While specific industrial production methods for 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

Scientific Research Applications

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is unique due to its specific combination of the carbazole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(9-ethylcarbazol-3-yl)methylideneamino]benzonitrile

InChI

InChI=1S/C22H17N3/c1-2-25-21-10-6-4-8-18(21)19-13-16(11-12-22(19)25)15-24-20-9-5-3-7-17(20)14-23/h3-13,15H,2H2,1H3

InChI Key

CRWHRAZKQYDHRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C#N)C4=CC=CC=C41

Origin of Product

United States

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